molecular formula C16H25NO3 B5366765 3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B5366765
M. Wt: 279.37 g/mol
InChI Key: IRBSKFHBNRYZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid, also known as CXM, is a bicyclic amino acid that has shown potential in scientific research applications.

Mechanism of Action

3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid acts as a competitive inhibitor of GlyT1, which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft, which in turn enhances the activity of NMDA receptors. This leads to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models, as well as in human clinical trials. It has also been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. In addition, this compound has been shown to have anti-inflammatory effects in other parts of the body, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid is its selectivity for GlyT1, which reduces the risk of off-target effects. However, this compound has a relatively short half-life, which limits its effectiveness in vivo. In addition, this compound is not orally bioavailable, which makes it difficult to administer in clinical settings.

Future Directions

Future research on 3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid could focus on developing more potent and selective inhibitors of GlyT1, as well as exploring the potential of this compound in the treatment of other neurological and inflammatory diseases. In addition, research could investigate the potential of this compound as a tool for studying the role of NMDA receptors and glycine in synaptic plasticity and cognitive function.

Synthesis Methods

3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid can be synthesized through a multistep process that involves the reaction of cyclohexene with hydrobromic acid to form cyclohexylbromide. This is then reacted with sodium azide to form cyclohexyl azide, which is then reduced with hydrogen gas over a palladium catalyst to form cyclohexylamine. The final step involves the reaction of cyclohexylamine with 2-bromobicyclo[2.2.1]hept-5-en-2-one to form this compound.

Scientific Research Applications

3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid has been shown to have potential in scientific research applications, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the glycine transporter GlyT1, which plays a role in regulating the activity of NMDA receptors in the brain. This makes this compound a potential candidate for the treatment of neurological disorders such as schizophrenia, depression, and Alzheimer's disease.

properties

IUPAC Name

3-(cyclohexylmethylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c18-15(17-9-10-4-2-1-3-5-10)13-11-6-7-12(8-11)14(13)16(19)20/h10-14H,1-9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBSKFHBNRYZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2C3CCC(C3)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.